Cas no 59944-62-6 (Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate)
Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate
- ethyl 4-(hydroxymethyl)thiadiazole-5-carboxylate
- AKOS024463447
- ETHYL4-(HYDROXYMETHYL)-1,2,3-THIADIAZOLE-5-CARBOXYLATE
- 59944-62-6
- DB-297503
- DTXSID00486103
-
- MDL: MFCD26967935
- Inchi: 1S/C6H8N2O3S/c1-2-11-6(10)5-4(3-9)7-8-12-5/h9H,2-3H2,1H3
- InChI Key: MWFHMVCAYJRQMR-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=C(CO)N=N1
Computed Properties
- Exact Mass: 188.02556330g/mol
- Monoisotopic Mass: 188.02556330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 101Ų
Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate Pricemore >>
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| Alichem | A059007416-1g |
Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate |
59944-62-6 | 95% | 1g |
$521.40 | 2023-09-01 | |
| Alichem | A059007416-5g |
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59944-62-6 | 95% | 5g |
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| Chemenu | CM194154-1g |
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59944-62-6 | 95% | 1g |
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| eNovation Chemicals LLC | Y0989152-5g |
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59944-62-6 | 95% | 5g |
$1350 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738924-1g |
Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate |
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| eNovation Chemicals LLC | Y0989152-5g |
ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate |
59944-62-6 | 95% | 5g |
$1350 | 2025-02-27 | |
| Ambeed | A130365-1g |
Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate |
59944-62-6 | 95% | 1g |
$573.0 | 2025-04-18 | |
| eNovation Chemicals LLC | Y0989152-5g |
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59944-62-6 | 95% | 5g |
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| Ambeed | A130365-250mg |
Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate |
59944-62-6 | 95% | 250mg |
$229.0 | 2025-04-18 | |
| Ambeed | A130365-5g |
Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate |
59944-62-6 | 95% | 5g |
$1721.0 | 2025-04-18 |
Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate Suppliers
Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate
Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate (CAS No. 59944-62-6): A Comprehensive Overview
Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate, identified by its CAS number 59944-62-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic ester has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound belongs to the thiadiazole class, a scaffold that is widely recognized for its pharmacological properties and biological activities.
The molecular structure of Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate consists of a thiadiazole core substituted with an ethyl ester group at the 5-position and a hydroxymethyl group at the 4-position. This unique arrangement imparts distinct chemical and biological characteristics that make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both hydroxymethyl and ester functionalities provides multiple sites for further chemical modifications, enabling the development of novel derivatives with tailored properties.
In recent years, there has been growing interest in thiadiazole derivatives due to their reported antimicrobial, anti-inflammatory, and anticancer activities. The hydroxymethyl group in Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate serves as a versatile handle for further functionalization, allowing chemists to explore new chemical spaces and discover innovative therapeutic agents. For instance, the hydroxymethyl moiety can be oxidized to form an aldehyde or ketone, or it can undergo nucleophilic addition reactions to introduce diverse substituents.
One of the most compelling aspects of this compound is its potential as a building block in drug discovery. The thiadiazole core is known to interact with various biological targets, including enzymes and receptors, making it an attractive scaffold for designing small-molecule inhibitors. Recent studies have highlighted the importance of thiadiazole derivatives in developing treatments for neurological disorders and infectious diseases. For example, certain thiadiazole-based compounds have shown promise in inhibiting enzymes involved in neuroinflammation, which could lead to new therapies for conditions such as Alzheimer's disease and Parkinson's disease.
The ethyl ester group in Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate also plays a crucial role in its reactivity and functionality. Ester groups are commonly used in medicinal chemistry due to their ease of modification under various conditions. They can be hydrolyzed to carboxylic acids or converted into amides, which are key functional groups in many biologically active molecules. This flexibility makes the compound a valuable asset in synthetic chemistry pipelines aimed at developing novel drug candidates.
From a synthetic perspective, Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate can be synthesized through multiple routes depending on the desired purity and yield requirements. One common approach involves the condensation of malonic acid derivatives with thioamides under basic conditions, followed by cyclization to form the thiadiazole ring system. Subsequent functionalization steps can then be performed to introduce the hydroxymethyl and ester groups at specific positions on the ring.
The compound's reactivity also makes it useful in cross-coupling reactions, which are fundamental tools in modern organic synthesis. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at various positions on the thiadiazole core. These modifications can significantly alter the pharmacological properties of the resulting derivatives, making them more effective against specific biological targets.
In conclusion, Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate (CAS No. 59944-62-6) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications for thiadiazole derivatives, compounds like this are likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
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